

An In-Depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline

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Compound of Interest

Compound Name:	2,6-Dimethyl-3-(methylsulfonyl)aniline
Cat. No.:	B083790

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Dimethyl-3-(methylsulfonyl)aniline** (CAS No. 10311-40-7), a substituted aniline of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, outlines a likely synthetic pathway based on related methodologies, and discusses its potential applications as a chemical intermediate. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information from analogous structures to provide a broader context for its characterization and utility.

Chemical Identity and Properties

2,6-Dimethyl-3-(methylsulfonyl)aniline is an aromatic amine characterized by the presence of two methyl groups and a methylsulfonyl group on the aniline ring.

Chemical Structure

Caption: Chemical structure of **2,6-Dimethyl-3-(methylsulfonyl)aniline**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethyl-3-(methylsulfonyl)aniline** is presented in Table 1. It is important to note that some of these values are predicted, as extensive experimental data is not readily available in the literature.

Property	Value	Source
CAS Number	10311-40-7	Santa Cruz Biotechnology[1]
Molecular Formula	C ₉ H ₁₃ NO ₂ S	Santa Cruz Biotechnology[1]
Molecular Weight	199.27 g/mol	Santa Cruz Biotechnology[1]
Monoisotopic Mass	199.0667 Da	PubChem[2]
Predicted XlogP	1.2	PubChem[2]

Table 1: Physicochemical properties of **2,6-Dimethyl-3-(methylsulfonyl)aniline**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,6-Dimethyl-3-(methylsulfonyl)aniline** is not widely published. However, predicted data and data from analogous compounds can provide insight into its expected spectral characteristics.

1.3.1. Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of **2,6-Dimethyl-3-(methylsulfonyl)aniline** have been calculated and are presented in Table 2. These values are useful for identification in mass spectrometry-based analyses.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	200.07398	139.7
[M+Na] ⁺	222.05592	149.7
[M-H] ⁻	198.05942	144.0
[M+NH ₄] ⁺	217.10052	159.7
[M+K] ⁺	238.02986	146.5
[M] ⁺	199.06615	142.0
[M] ⁻	199.06725	142.0

Table 2: Predicted Collision Cross Section (CCS) data for **2,6-Dimethyl-3-(methylsulfonyl)aniline**. Data sourced from PubChem.[\[2\]](#)

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for **2,6-Dimethyl-3-(methylsulfonyl)aniline** are not readily available. However, based on the structure, the expected ¹H NMR spectrum would likely show signals for the aromatic protons, the two distinct methyl groups on the ring, the amine protons, and the methyl group of the methylsulfonyl moiety. The ¹³C NMR would show corresponding signals for the carbon atoms.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethyl-3-(methylsulfonyl)aniline** is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.

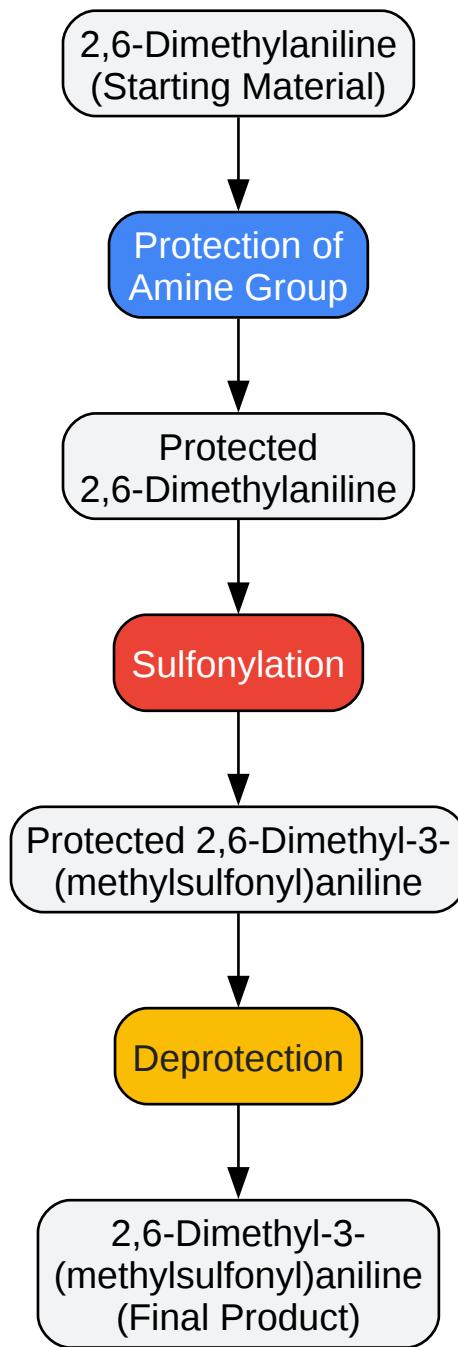
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Dimethyl-3-(methylsulfonyl)aniline** is not explicitly detailed in readily accessible scientific literature.

However, this compound is mentioned as an intermediate in patent WO2007026916A1, suggesting its use in the synthesis of more complex molecules.^[3] General methods for the synthesis of sulfonylated anilines can be adapted to produce this compound.

Generalized Synthetic Workflow

A plausible synthetic route to **2,6-Dimethyl-3-(methylsulfonyl)aniline** likely involves the nitration of a suitable dimethylbenzene precursor, followed by reduction of the nitro group to an amine, and subsequent introduction of the methylsulfonyl group. An alternative is the sulfonation of a protected aniline derivative. A generalized workflow is depicted below.



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Caption: Generalized workflow for the synthesis of **2,6-Dimethyl-3-(methylsulfonyl)aniline**.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following is a generalized protocol for the synthesis of a sulfonylated aniline, which could be adapted for **2,6-Dimethyl-3-(methylsulfonyl)aniline**. Note: This is an illustrative protocol and would require optimization for the specific target molecule.

Step 1: Protection of 2,6-Dimethylaniline

- Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane).
- Add a protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) and a base (e.g., triethylamine or pyridine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction mixture to isolate the protected aniline.

Step 2: Sulfenylation

- To a solution of the protected 2,6-dimethylaniline in a suitable solvent, add a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a Lewis acid catalyst.
- Control the reaction temperature as sulfenylation can be exothermic.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, quench the reaction and perform an aqueous workup to isolate the crude sulfonylated product.

Step 3: Deprotection

- Dissolve the protected **2,6-dimethyl-3-(methylsulfonyl)aniline** in a suitable solvent.
- Add a deprotecting agent (e.g., acid or base, depending on the protecting group).
- Heat the reaction mixture if necessary.
- Monitor the deprotection by TLC.

- After completion, neutralize the reaction mixture and extract the final product.
- Purify the product by column chromatography or recrystallization.

Applications and Biological Relevance

While specific biological activity data for **2,6-Dimethyl-3-(methylsulfonyl)aniline** is scarce, its structural motifs are present in various biologically active compounds. Substituted anilines are a well-established class of compounds in medicinal chemistry, forming the core of many kinase inhibitors and other therapeutic agents. The methylsulfonyl group can act as a hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

The inclusion of **2,6-Dimethyl-3-(methylsulfonyl)aniline** as an intermediate in patent literature, particularly for the synthesis of acid secretion inhibitors, suggests its primary role as a building block for the development of novel pharmaceuticals.^[3] Further research would be necessary to elucidate any intrinsic biological activity of this compound.

Conclusion

2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline with potential applications as an intermediate in pharmaceutical synthesis. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known properties and outlines plausible synthetic and analytical methodologies based on related compounds. For researchers and drug development professionals, this compound represents a potentially useful scaffold for the design and synthesis of new chemical entities. Further investigation is warranted to fully characterize its properties and explore its potential in various applications.

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References

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